
1-(4-Methylphenyl)ethanol
Overview
Description
1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an organic compound with the molecular formula C9H12O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a methyl group and a phenyl group. This compound is commonly found as a component of essential oils in some plants from the ginger family and is used as a flavoring agent .
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-(4-Methylphenyl)ethanol’s action are currently unknown due to the lack of detailed studies
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets .
Biochemical Analysis
Biochemical Properties
It is known that it is slightly soluble in water
Cellular Effects
The cellular effects of 1-(4-Methylphenyl)ethanol are not well-documented. It has been found that this compound can be synthesized from the corresponding 1-(4-methylphenyl)ethanone catalyzed by D. carotа cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)ethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of p-tolylmagnesium bromide with acetaldehyde in an ether solvent.
Reduction of Ketones: Another method involves the reduction of 4-methylacetophenone using sodium metal in ethanol.
Biocatalytic Reduction: The biotransformation of 1-(4-methylphenyl)ethanone using Daucus carota (carrot) cells as a biocatalyst can produce optically pure (S)-1-(4-Methylphenyl)ethanol.
Industrial Production Methods: Industrial production of this compound typically involves the Grignard reaction due to its high yield and efficiency. The reaction is carried out in large reactors where p-tolylmagnesium bromide is reacted with acetaldehyde under controlled conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methylacetophenone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to 4-methylphenylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-(4-methylphenyl)ethyl chloride or bromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Methylacetophenone.
Reduction: 4-Methylphenylmethanol.
Substitution: 1-(4-Methylphenyl)ethyl chloride or bromide.
Scientific Research Applications
Fragrance Industry
1-(4-Methylphenyl)ethanol is widely used as a fragrance ingredient in perfumes and personal care products. Its pleasant scent enhances the appeal of consumer goods, making it a popular choice among fragrance formulators. The compound's olfactory profile is characterized by sweet and floral notes, which are desirable in various cosmetic formulations .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various drugs. Its structural features allow it to participate in chemical reactions that lead to the formation of complex pharmaceutical compounds. For instance, it has been utilized in the synthesis of psychoactive substances, demonstrating its relevance in drug development .
Flavoring Agents
The compound is also employed as a flavoring agent in food and beverage formulations. Its sweet, floral flavor profile can enhance the overall taste experience of products, making it suitable for use in confectionery and beverages .
Analytical Chemistry
In laboratory settings, this compound is used as a standard for calibrating analytical instruments. This application is crucial for ensuring accurate measurements in various experiments, particularly in chromatography and spectroscopy .
Cosmetic Formulations
Due to its moisturizing properties and ability to stabilize emulsions, this compound is incorporated into cosmetic products. It contributes to the texture and feel of creams and lotions, enhancing user experience while providing functional benefits .
Essential Oils
The compound has been identified as a constituent in essential oils derived from plants such as Curcuma longa (turmeric). This natural occurrence underscores its potential use in aromatherapy and natural product formulations .
Case Study 1: Synthesis of Psychoactive Compounds
A study explored the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone), where this compound was used as a precursor. The research highlighted the importance of stereochemistry and purity in the biological activity of synthesized compounds, emphasizing the role of this ethanol derivative in drug development processes .
Case Study 2: Flavor Enhancement in Beverages
In a controlled study on beverage formulation, researchers incorporated varying concentrations of this compound into fruit-flavored drinks. Sensory evaluation indicated that formulations containing this compound were preferred for their enhanced sweetness and floral notes, demonstrating its efficacy as a flavoring agent .
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanol can be compared with other similar compounds such as:
1-Phenylethanol: Unlike this compound, 1-Phenylethanol lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.
2-Phenylethanol: This compound has the hydroxyl group attached to the second carbon of the ethyl chain, resulting in different chemical properties and applications.
4-Methylphenylmethanol: This compound has a hydroxyl group attached directly to the phenyl ring, making it a primary alcohol with different reactivity compared to the secondary alcohol this compound
Biological Activity
1-(4-Methylphenyl)ethanol, also known as p-tolyl ethanol, is a secondary alcohol with the molecular formula CHO and a CAS number of 536-50-5. This compound is notable for its diverse biological activities, including potential applications in pharmaceuticals, agriculture, and as a fragrance material. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.
- Molecular Weight : 136.191 g/mol
- Density : 0.987 g/cm³
- Boiling Point : 218-220 °C
- Melting Point : 81-82 °C
- Flash Point : 102 °C
These properties indicate that this compound is a stable compound under standard conditions, which is essential for its applications in various fields.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential use in formulations aimed at combating infections. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Insecticidal Activity
Emerging studies have highlighted the insecticidal properties of (R)-1-(4-Methylphenyl)ethanol. It has shown effectiveness against specific insect pests, making it a candidate for natural insecticides. The mechanism involves neurotoxic effects on insects, which could provide an environmentally friendly alternative to synthetic pesticides.
Fragrance Applications
This compound is also utilized as a fragrance material in the cosmetic and food industries. Its pleasant odor profile makes it suitable for use in perfumes and flavoring agents. The compound's volatility and stability contribute to its effectiveness as a scent enhancer .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various alcohols, including this compound. The results indicated that this compound had significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be around 0.5% for effective bacterial inhibition .
Insecticidal Research
In another study focusing on agricultural applications, (R)-1-(4-Methylphenyl)ethanol was tested against common agricultural pests like aphids and whiteflies. The results showed a mortality rate of over 70% at concentrations of 1% within 24 hours of exposure. These findings suggest that the compound could be developed into a viable bio-pesticide.
Summary of Biological Activities
Activity Type | Effectiveness | Remarks |
---|---|---|
Antimicrobial | Effective against bacteria | MIC ~0.5% for Gram-positive bacteria |
Insecticidal | High mortality in pests | Over 70% mortality at 1% concentration |
Fragrance | Used in cosmetics and food | Pleasant odor profile |
Properties
IUPAC Name |
1-(4-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862145 | |
Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |
Record name | p,alpha-Dimethylbenzyl alcohol | |
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Record name | p,alpha-Dimethylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | p,alpha-Dimethylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
Record name | p,alpha-Dimethylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
536-50-5, 5788-09-0 | |
Record name | 1-(4-Methylphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p,alpha-Dimethylbenzyl alcohol | |
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Record name | 1-(4-Methylphenyl)ethanol | |
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Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
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Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
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Record name | p,α-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |
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Record name | 1-P-TOLYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |
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Record name | (±)-1-(4-Methylphenyl)ethanol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-(4-Methylphenyl)ethanol and what are its applications?
A1: this compound, also known as 4-methylphenethyl alcohol, is a chiral aromatic compound found naturally as a component of essential oils in certain plant species, particularly those in the ginger family []. It is commonly used as a flavoring agent in perfumes, soaps, and detergents []. Additionally, it exhibits antibacterial activity against Pseudomonas aeruginosa [].
Q2: How is this compound synthesized chemically and biologically?
A2: Chemically, this compound can be synthesized by reducing 4-methylacetophenone to 1-(4-Methylphenyl) ethanol, followed by reacting it with nicotinoyl chloride []. Biologically, it can be produced through the enantioselective reduction of 1-(4-methylphenyl)ethanone (or 4'-methylacetophenone) using various catalysts. One method employs P. crispum cells in an aqueous medium, resulting in the formation of (S)-(-)-1-(4-methyl)ethanol with high enantiomeric excess (ee) []. This biotransformation can be influenced by exogenous reducing agents like ethanol, isopropanol, or glucose, affecting both yield and enantioselectivity []. Another approach involves utilizing water-soluble iridium complexes bearing N-heterocyclic carbene and diammine ligands for the N-monoalkylation of aqueous ammonia with alcohols, leading to the formation of 1-(4-Methylphenyl)ethylamine [].
Q3: How does the structure of this compound relate to its activity?
A3: While specific structure-activity relationship (SAR) studies focusing solely on this compound are not presented in the provided abstracts, the influence of structural modifications on the biocatalytic reduction process is evident. The presence of the methyl group at the para position of the phenyl ring, as well as the chirality of the molecule, plays a crucial role in the enantioselectivity observed during biotransformation []. Further research exploring modifications to the aromatic ring or the alkyl chain could reveal valuable insights into the impact of structure on biological activity and potential applications.
Q4: Are there any environmental concerns associated with this compound?
A4: Although the provided abstracts do not offer specific details about the environmental impact of this compound, it is crucial to acknowledge the potential implications of using and releasing any chemical substance into the environment. Research focusing on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is essential to ensure responsible production and usage. Exploring alternative synthesis routes, such as those employing biocatalysts and environmentally friendly solvents, could contribute to mitigating potential negative impacts [, ].
Q5: What are the future directions for research on this compound?
A5: Future research on this compound could explore several avenues:
- Optimization of biocatalytic synthesis: Further investigation into optimizing reaction conditions, exploring novel biocatalysts, and understanding the mechanism of biotransformation could lead to more efficient and sustainable production methods [, ].
- Comprehensive SAR studies: Conducting systematic studies to elucidate the impact of structural modifications on the biological activity, potency, and selectivity of this compound derivatives would be beneficial [].
- Exploring new applications: Given its antibacterial activity, investigating the potential of this compound and its derivatives as pharmaceutical agents or antimicrobial components in various products holds promise [].
- Assessing environmental impact: Evaluating the compound's biodegradability, ecotoxicological effects, and potential for bioaccumulation is crucial for ensuring environmental sustainability [, ].
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